2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
This compound features a thiazolo[3,2-a]pyrimidine core, a bicyclic heterocycle with sulfur and nitrogen atoms, substituted at position 7 with a methyl group and at position 5 with an oxo moiety. The acetamide side chain is linked to the thiazolo-pyrimidine ring at position 3 and bears a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-9-6-14(24)22-12(8-25-15(22)20-9)7-13(23)21-11-4-2-10(3-5-11)16(17,18)19/h2-6,12H,7-8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJVUODHMQADMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions. The reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes using ultrasonic activation to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazolo[3,2-a]pyrimidine core can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the compound's functional groups.
Substitution: : Substitution reactions can be used to introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or additional substituents.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : Its unique properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using ChemDraw.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves heterocyclization (e.g., NaOH-mediated ring closure) followed by acetamide coupling, as seen in analogues .
- Structural Insights : X-ray crystallography using SHELX programs confirms the planar geometry of the thiazolo-pyrimidine core, critical for π-π stacking in target binding .
Biological Activity
The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16F3N3O2S
- Molecular Weight : 373.39 g/mol
- CAS Number : 1209207-77-1
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties. The thiazolo-pyrimidine core structure is known to enhance biological interactions due to its ability to engage in hydrogen bonding and π-π stacking with biological targets.
Antimicrobial Activity
Research indicates that compounds with a thiazolo[3,2-a]pyrimidine scaffold exhibit significant antimicrobial activity. For instance:
- A study demonstrated that derivatives of thiazolo-pyrimidines showed broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The presence of electron-withdrawing groups, such as trifluoromethyl groups, enhances the compound's potency against resistant bacterial strains .
Anticancer Activity
The anticancer potential of thiazolo-pyrimidine derivatives has been documented extensively:
- In vitro studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- One study reported that a related thiazolo-pyrimidine compound exhibited an IC50 value of 0.0227 µM against cancer cells, indicating potent anticancer activity .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Thiazolo-pyrimidines are known to inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
